N-(Benzo[d][1,3]dioxol-5-yl)benzothioamide
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Overview
Description
N-(Benzo[d][1,3]dioxol-5-yl)benzothioamide is a compound that features a benzothioamide group attached to a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d][1,3]dioxol-5-yl)benzothioamide typically involves the reaction of benzo[d][1,3]dioxole-5-carbaldehyde with benzothioamide under specific conditions. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction . The reaction conditions often involve the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like cesium carbonate (Cs2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(Benzo[d][1,3]dioxol-5-yl)benzothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) to form sulfoxides or sulfones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an alkaline solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzothioamides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(Benzo[d][1,3]dioxol-5-yl)benzothioamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(Benzo[d][1,3]dioxol-5-yl)benzamide: Similar structure but with an amide group instead of a thioamide group.
N-(Benzo[d][1,3]dioxol-5-yl)benzenesulfonamide: Contains a sulfonamide group instead of a thioamide group.
Uniqueness
N-(Benzo[d][1,3]dioxol-5-yl)benzothioamide is unique due to the presence of the thioamide group, which imparts distinct chemical and biological properties. This group can engage in different types of chemical reactions compared to amides and sulfonamides, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H11NO2S |
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Molecular Weight |
257.31 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)benzenecarbothioamide |
InChI |
InChI=1S/C14H11NO2S/c18-14(10-4-2-1-3-5-10)15-11-6-7-12-13(8-11)17-9-16-12/h1-8H,9H2,(H,15,18) |
InChI Key |
DXJOFXXXQWOXHH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=S)C3=CC=CC=C3 |
Origin of Product |
United States |
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